2,2'-Methylenebis-(1,3-dioxolane-4-methanol) 2,2'-Methylenebis-(1,3-dioxolane-4-methanol)
Brand Name: Vulcanchem
CAS No.: 71888-66-9
VCID: VC16959113
InChI: InChI=1S/C9H16O6/c10-2-6-4-12-8(14-6)1-9-13-5-7(3-11)15-9/h6-11H,1-5H2
SMILES:
Molecular Formula: C9H16O6
Molecular Weight: 220.22 g/mol

2,2'-Methylenebis-(1,3-dioxolane-4-methanol)

CAS No.: 71888-66-9

Cat. No.: VC16959113

Molecular Formula: C9H16O6

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

2,2'-Methylenebis-(1,3-dioxolane-4-methanol) - 71888-66-9

Specification

CAS No. 71888-66-9
Molecular Formula C9H16O6
Molecular Weight 220.22 g/mol
IUPAC Name [2-[[4-(hydroxymethyl)-1,3-dioxolan-2-yl]methyl]-1,3-dioxolan-4-yl]methanol
Standard InChI InChI=1S/C9H16O6/c10-2-6-4-12-8(14-6)1-9-13-5-7(3-11)15-9/h6-11H,1-5H2
Standard InChI Key GDDKXLIRBQFWTN-UHFFFAOYSA-N
Canonical SMILES C1C(OC(O1)CC2OCC(O2)CO)CO

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

2,2'-Methylenebis-(1,3-dioxolane-4-methanol) consists of two 1,3-dioxolane rings linked by a methylene group (-CH2-\text{-CH}_2\text{-}). Each dioxolane ring is substituted at the 4-position with a hydroxymethyl group (-CH2OH\text{-CH}_2\text{OH}), resulting in the IUPAC name [2-[[4-(hydroxymethyl)-1,3-dioxolan-2-yl]methyl]-1,3-dioxolan-4-yl]methanol . The compound’s stereochemistry and conformational flexibility contribute to its reactivity, enabling participation in diverse chemical transformations.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves the acid- or base-catalyzed condensation of 1,3-dioxolane-4-methanol with formaldehyde. For example:

21,3-dioxolane-4-methanol+HCHOH+2,2’-Methylenebis-(1,3-dioxolane-4-methanol)+H2O2 \, \text{1,3-dioxolane-4-methanol} + \text{HCHO} \xrightarrow{\text{H}^+} \text{2,2'-Methylenebis-(1,3-dioxolane-4-methanol)} + \text{H}_2\text{O}

Reaction conditions (e.g., temperature, catalyst concentration) critically influence yield. A study on the related compound 2,2’-Methylenebis(1,3-dioxolane-4-butanol) reported optimized yields of 70–80% using H2SO4\text{H}_2\text{SO}_4 as a catalyst at 60–80°C.

Industrial Manufacturing

Industrial production employs continuous-flow reactors to enhance efficiency. Key steps include:

  • Feedstock Preparation: High-purity 1,3-dioxolane-4-methanol and formaldehyde.

  • Reaction: Catalytic condensation under controlled pH (3.5–4.5) and temperature (70–90°C).

  • Purification: Distillation under reduced pressure (e.g., 0.01 bar) to isolate the product .

Physicochemical Properties

Thermal Stability

The compound’s high boiling point (377.8°C) and flash point (182.3°C) suggest thermal stability suitable for high-temperature applications . Comparative data for the structurally similar (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol show a boiling point of 345.7 K (72.55°C) at 0.01 bar, highlighting the impact of substituents on volatility .

Solubility and Hansen Parameters

While solubility data for 2,2'-Methylenebis-(1,3-dioxolane-4-methanol) are unavailable, studies on methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate (MMC) suggest that dioxolane derivatives exhibit moderate polarity, with Hansen solubility parameters (HSPs) favoring miscibility with polar aprotic solvents .

Chemical Reactivity and Applications

Oxidation and Reduction

The hydroxymethyl groups undergo oxidation to carboxylic acids using agents like KMnO4\text{KMnO}_4:

-CH2OHKMnO4,H+-COOH\text{-CH}_2\text{OH} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{-COOH}

Reduction with H2/Pd\text{H}_2/\text{Pd} yields primary alcohols, enabling modular functionalization.

Polymer Chemistry

The compound serves as a crosslinking agent in polyurethane and epoxy resins. Its dual hydroxyl groups participate in polycondensation reactions, enhancing mechanical properties in final materials .

Pharmaceutical Intermediate

Preliminary studies on analogous compounds suggest potential bioactivity, including antimicrobial and anti-inflammatory effects. For example, 2,2'-Methylenebis(1,3-dioxolane-4-butanol) demonstrated enzyme inhibition in metabolic pathways, hinting at therapeutic applications.

Environmental and Regulatory Considerations

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator